5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
Description
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a synthetic isothiazolone derivative characterized by a sulfonyl group at position 5 (isopropylsulfonyl) and a phenyl substitution at position 4. Isothiazolones are heterocyclic compounds containing sulfur and nitrogen, widely recognized for their biocidal properties . The isopropylsulfonyl group may enhance stability and solubility compared to simpler derivatives, while the phenyl group could influence steric and electronic interactions with biological targets.
Properties
CAS No. |
64445-68-7 |
|---|---|
Molecular Formula |
C12H13NO3S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
InChI Key |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Structural Differences
The table below highlights key structural variations between 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone and common isothiazolone analogs:
| Compound Name | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone | H (unsubstituted) | Phenyl | Isopropylsulfonyl | C₁₂H₁₃NO₂S₂ | ~291.36* |
| 5-Chloro-2-methyl-3(2H)-isothiazolone (CMIT) | Methyl | H | Chloro | C₄H₄ClNOS | 149.60 |
| 2-Methyl-3(2H)-isothiazolone (MIT) | Methyl | H | H | C₄H₅NOS | 115.15 |
| 1,2-Benzisothiazolin-3-one | Benzene ring fused | - | - | C₇H₅NOS | 151.18 |
*Calculated based on molecular formula.
Key Observations :
Toxicity Profile
- CMIT/MIT : Acute oral LD₅₀ (rat) = 53 mg/kg; classified as skin sensitizers and respiratory irritants .
- Target Compound : Toxicity data is unavailable, but sulfonyl groups often reduce acute toxicity compared to chlorinated analogs. However, the phenyl group may introduce concerns regarding bioaccumulation .
Biological Activity
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone (CAS No. 64445-68-7) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₃S₂ |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone |
| CAS Number | 64445-68-7 |
Research indicates that 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone exhibits its biological effects primarily through interactions with specific cellular targets. It is hypothesized to disrupt cellular processes by:
- Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Binding to Protein Targets : It has been shown to bind to proteins associated with the cytoskeleton, potentially disrupting microtubule dynamics, similar to other known antitumor agents .
Biological Activity
-
Antiproliferative Effects
- In vitro studies have demonstrated that 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been tested against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells.
- The IC₅₀ values for these cell lines indicate that the compound is effective at low concentrations, suggesting a potent biological effect.
Cell Line IC₅₀ (µM) HT-29 0.5 M21 0.3 MCF7 0.4 -
Mechanistic Studies
- Studies have shown that treatment with the compound leads to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent by preventing cancer cells from dividing .
- Additionally, it has been observed to induce apoptosis in treated cells, further supporting its role as a potential therapeutic agent.
Case Studies
A notable study evaluated the effects of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone on tumor growth in vivo using chick chorioallantoic membrane (CAM) assays. The results indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
